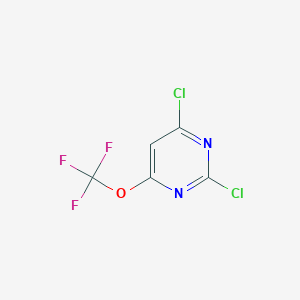

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

Beschreibung

BenchChem offers high-quality 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(trifluoromethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2O/c6-2-1-3(12-4(7)11-2)13-5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXVWUZCDWFCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Advanced Therapeutics: A Technical Guide to 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrimidine core remains a privileged scaffold, appearing in over 20% of small-molecule drugs approved by the FDA since 2015[1]. Among the most versatile building blocks in this class is 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS: 137161-20-7)[2]. By integrating two orthogonal chloride leaving groups with a highly lipophilic trifluoromethoxy (-OCF 3 ) moiety, this molecule offers researchers a highly programmable platform for diversity-oriented synthesis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the quantum mechanical causality behind its regioselectivity, outline self-validating experimental workflows for orthogonal functionalization, and explore its strategic utility in drug development[3],[4].

Structural & Electronic Profiling

The "Fluorine Effect" and the -OCF 3 Group

The strategic placement of the trifluoromethoxy group at the C6 position fundamentally alters the pharmacokinetic and electronic profile of the pyrimidine ring. Unlike a standard methoxy (-OCH 3 ) group, which donates electron density via resonance (+R), the -OCF 3 group's lone pairs are tightly sequestered by the highly electronegative fluorine atoms. Consequently, resonance donation is minimized, and the group acts as a strong electron-withdrawing moiety via inductive effects (-I)[5].

This "fluorine effect" serves two critical purposes:

-

Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at the C6 position, significantly extending the biological half-life of derived therapeutics[6].

-

Electronic Activation: The inductive pull lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, hyper-activating the scaffold toward nucleophilic attack[7].

Regioselectivity Dynamics: C4 vs. C2

A persistent challenge in pyrimidine chemistry is controlling the site of nucleophilic aromatic substitution (S N Ar). In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than the C2 position[3],[1].

The Causality: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate is effectively delocalized onto the N1 atom (para to C4). Attack at C2 forces the charge onto the two ortho nitrogens, which is electronically and sterically less favorable[8]. Quantum Mechanical (QM) LUMO mapping confirms that the orbital coefficient is largest at C4[5]. The addition of the -OCF 3 group at C6 further amplifies this C4-electrophilicity through its inductive electron withdrawal, allowing for highly predictable, regioselective functionalization[7].

Electronic distribution and site-selective reactivity of the pyrimidine scaffold.

Physicochemical & Reactivity Data

To facilitate experimental design, the quantitative and reactive properties of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine are summarized below[2],[9].

| Property / Feature | Value / Description |

| Chemical Name | 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine |

| CAS Registry Number | 137161-20-7 |

| Molecular Formula | C 5 HCl 2 F 3 N 2 O |

| Molecular Weight | 232.98 g/mol |

| C4 Position Reactivity | High (S N Ar). Activated by N3/N1 and C6-OCF 3 induction. |

| C2 Position Reactivity | Moderate (Cross-Coupling). Sterically hindered post-C4 substitution. |

Validated Experimental Protocols

To harness the bifunctional nature of this scaffold, researchers must employ an orthogonal functionalization strategy: kinetic S N Ar at C4, followed by palladium-catalyzed cross-coupling at C2[3],[1]. The following protocols are designed as self-validating systems to ensure scientific integrity.

Workflow 1: C4-Selective Nucleophilic Aromatic Substitution (S N Ar)

Objective: Regioselective mono-amination at the C4 position.

Causality & Design: Conducting the reaction at 0 °C ensures strict kinetic control, preventing the less reactive C2-Cl from undergoing unwanted substitution. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with 2,4-dichloro-6-(trifluoromethoxy)pyrimidine (1.0 eq) and anhydrous THF (to achieve a 0.2 M concentration). Cool the system to 0 °C under an inert nitrogen atmosphere.

-

Add DIPEA (1.5 eq) dropwise via syringe, followed by the slow, dropwise addition of the target amine nucleophile (1.05 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then slowly warm to room temperature. Monitor reaction progression via LC-MS.

-

Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO 3 . Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Self-Validation System: Analyze the crude product via 1 H NMR. In the starting material, the C5 proton appears as a distinct, deshielded singlet. Following C4-amination, the strong electron-donating effect of the newly introduced amine nitrogen shields the C5 proton, shifting it significantly upfield ( Δδ ~ -0.5 to -1.0 ppm). The absence of a secondary isomer confirms strict C4 regioselectivity.

Workflow 2: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the remaining C2-Cl bond.

Causality & Design: Once the C4 position is occupied by an electron-donating amine, the pyrimidine ring becomes electronically deactivated toward further S N Ar. To functionalize the C2 position, palladium-catalyzed cross-coupling is required[1]. Utilizing a bulky, bidentate ligand complex such as Pd(dppf)Cl 2 forces the necessary oxidative addition into the sterically hindered and electronically deactivated C2-Cl bond.

Step-by-Step Methodology:

-

In a microwave-safe reaction vial, combine the isolated C4-substituted-2-chloro-6-(trifluoromethoxy)pyrimidine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K 2 CO 3 (2.0 eq).

-

Suspend the reagents in a degassed solvent mixture of 1,4-Dioxane/H 2 O (4:1 ratio, 0.1 M concentration).

-

Add the catalyst Pd(dppf)Cl 2 (0.05 eq) rapidly under a steady stream of nitrogen. Seal the vial with a crimp cap.

-

Heat the reaction mixture at 90 °C for 2–4 hours using a heating block or microwave reactor.

-

Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

-

Self-Validation System: The success of the cross-coupling is validated via LC-MS by the disappearance of the characteristic chlorine isotope pattern (an M / M+2 ratio of 3:1) present in the intermediate. The final product will lack this isotopic signature and exhibit a downfield shift corresponding to the newly integrated aromatic protons in the 1 H NMR spectrum.

Orthogonal functionalization workflow for 2,4-dichloro-6-(trifluoromethoxy)pyrimidine.

Applications in Drug Development & Agrochemicals

The structural parameters of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine translate directly into high-value commercial applications:

-

Oncology & Kinase Inhibitors: The pyrimidine core is the foundational pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Palbociclib)[3],[4]. Incorporating the -OCF 3 group at the C6 position enhances the Topological Polar Surface Area (TPSA) compatibility for membrane crossing while preventing off-target metabolic degradation[6].

-

Agrochemicals (Sulfonylureas): Trifluoromethoxypyrimidines serve as critical, patented intermediates in the synthesis of highly potent sulfonylurea herbicides[10],[11]. These compounds act as potent inhibitors of acetolactate synthase (ALS). The strong electron-withdrawing nature of the -OCF 3 group precisely modulates the pKa of the sulfonylurea bridge, optimizing binding affinity to the target enzyme[12].

References

- BASF SE. (1995).Trifluoro- and chlorodifluoromethoxypyrimidines and the preparation thereof. European Patent EP0445644B1.

-

Hairui Chemical. (n.d.). 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine_137161-20-7. Product Catalog. URL:[Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine_137161-20-7_Hairui Chemical [hairuichem.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. wuxibiology.com [wuxibiology.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CA2037838C - Herbicidal sulfonylureas, the preparation thereof and intermediates therefor - Google Patents [patents.google.com]

- 11. CA2037733C - Trifluoro- and chlorodifluoromethoxypyrimidines and the preparation thereof - Google Patents [patents.google.com]

- 12. EP0445644B1 - Trifluoro- respectively chlorodifluoromethoxy pyrimidines and process for their preparation - Google Patents [patents.google.com]

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine: Structural Elucidation, Applications, and Synthetic Methodologies

Executive Summary

In the landscape of modern agrochemical and pharmaceutical development, highly functionalized heterocyclic scaffolds are paramount. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS: 137161-20-7)[1] stands out as a high-value synthetic intermediate. Characterized by its profound electron deficiency and high lipophilicity, this compound is a critical building block in the synthesis of next-generation herbicidal sulfonylureas[2] and metabolically stable pharmaceutical active ingredients. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, and the precise synthetic protocols required to manipulate it effectively.

IUPAC Nomenclature & Structural Logic

The IUPAC name 2,4-dichloro-6-(trifluoromethoxy)pyrimidine systematically details the molecular architecture and dictates the compound's chemical reactivity:

-

Pyrimidine Core (1,3-Diazine): The foundational scaffold is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The electronegativity of these nitrogen atoms inherently depletes the carbon backbone of electron density, making the ring susceptible to nucleophilic attack.

-

2,4-Dichloro Substituents: Chlorine atoms are positioned at C2 (flanked by both nitrogens) and C4. These halogens serve a dual purpose: they act as excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) and further activate the ring via strong inductive electron withdrawal (-I effects).

-

6-(Trifluoromethoxy) Group: Located at C6, the -OCF₃ group is a "super-halogen" mimic. It exerts a powerful electron-withdrawing inductive effect while providing minimal steric hindrance due to its orthogonal conformation relative to the aromatic plane. This group significantly enhances the overall lipophilicity (logP) of the molecule[3].

Structural logic and electronic effects of substituents on the pyrimidine core.

Physicochemical Profile

To facilitate experimental design, the quantitative data and physical parameters of the compound are summarized below.

| Property | Value / Description |

| IUPAC Name | 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine |

| CAS Registry Number | 137161-20-7[1] |

| Molecular Formula | C₅HCl₂F₃N₂O |

| Molecular Weight | 232.98 g/mol [1] |

| Core Scaffold | Pyrimidine (1,3-Diazine) |

| Key Electronic Features | Highly electron-deficient; multi-site electrophile |

| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr) |

Applications in Drug & Agrochemical Design

The strategic inclusion of the trifluoromethoxy (-OCF₃) group is a hallmark of rational drug and agrochemical design.

-

Metabolic Stability: In biological systems, electron-rich aromatic rings are rapidly oxidized by Cytochrome P450 enzymes. The strong electron-withdrawing nature of the -OCF₃ group lowers the HOMO (Highest Occupied Molecular Orbital) energy of the pyrimidine ring, effectively shielding it from oxidative degradation[2].

-

Herbicidal Efficacy: 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine is a direct precursor to highly active herbicidal sulfonylureas. By substituting the chlorine atoms with amines and subsequent sulfonylurea linkages, researchers generate compounds that potently inhibit acetolactate synthase (ALS) in target weeds[3].

Synthetic Methodologies & Experimental Protocols

Because the pyrimidine ring is heavily activated by three electron-withdrawing groups (-Cl, -Cl, -OCF₃), it is hyper-reactive toward nucleophiles. The primary synthetic challenge is achieving regioselective mono-substitution without triggering uncontrolled di-substitution.

The following protocol outlines a self-validating system for the regioselective mono-amination of the compound[4].

Protocol: Regioselective Mono-Amination via SNAr

Objective: To synthesize a mono-aminated intermediate (e.g., 2-amino-4-chloro-6-(trifluoromethoxy)pyrimidine) while strictly suppressing the formation of di-aminated byproducts.

Step-by-Step Methodology:

-

Substrate Dissolution (Anhydrous Setup):

-

Action: Dissolve 1.0 equivalent of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine in anhydrous diethyl ether or dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are mandatory. The extreme electrophilicity of the C2 and C4 positions makes them susceptible to premature hydrolysis by atmospheric moisture, which would yield unwanted pyrimidinone byproducts.

-

-

Cryogenic Cooling:

-

Action: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -30°C.

-

Causality: Kinetic control is critical. At room temperature, the activation energy for the second substitution is easily overcome, leading to di-amination. Cryogenic temperatures isolate the kinetic product (mono-substitution).

-

-

Nucleophile Addition:

-

Action: Slowly bubble gaseous ammonia (NH₃) (1.1 equivalents) into the solution over 30 minutes.

-

Causality: Slow addition maintains a low local concentration of the nucleophile. The ammonia attacks the highly electrophilic C2 or C4 position, forming a transient, negatively charged Meisenheimer complex, followed by the expulsion of the chloride leaving group.

-

-

In-Process Monitoring (Self-Validation):

-

Action: Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 8:2) every 15 minutes.

-

Causality: The reaction must be quenched the exact moment the starting material is consumed. Relying on fixed reaction times in highly activated SNAr processes often leads to impurity generation.

-

-

Quench and Extraction:

-

Action: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Chromatographic Resolution:

-

Action: Purify the crude mixture via flash column chromatography (silica gel) to separate the C2-amino and C4-amino regioisomers.

-

Workflow for the regioselective mono-amination via SNAr pathway.

References

-

Title: 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS 137161-20-7) Source: Hairui Chemical URL: [Link]

- Title: CA2037733C - Trifluoro- and chlorodifluoromethoxypyrimidines and the preparation thereof Source: Google Patents URL

-

Title: Synthesis of 4-amino-2,4-dichloropyrimidine Source: PrepChem URL: [Link]

- Title: CA2037838C - Herbicidal sulfonylureas, the preparation thereof and intermediates therefor Source: Google Patents URL

Sources

- 1. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine_137161-20-7_Hairui Chemical [hairuichem.com]

- 2. CA2037733C - Trifluoro- and chlorodifluoromethoxypyrimidines and the preparation thereof - Google Patents [patents.google.com]

- 3. CA2037838C - Herbicidal sulfonylureas, the preparation thereof and intermediates therefor - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

Introduction: The Structural Imperative of Fluorinated Pyrimidines

An In-Depth Technical Guide to the ¹H NMR Analysis of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In contemporary medicinal chemistry and materials science, fluorinated heterocycles are of paramount importance. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and electronic properties[1][2]. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine is a key synthetic intermediate, valued for its reactive chloro-substituents that allow for diverse chemical modifications.

The precise structural elucidation of such molecules is non-negotiable for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary and indispensable tool for this purpose. This guide provides a detailed examination of the ¹H NMR spectroscopy of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine, offering a blend of theoretical principles, practical experimental guidance, and expert spectral interpretation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Molecular Structure and Proton Environment

The structure of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine contains a single proton attached to the C5 position of the pyrimidine ring. The core analytical objective is to determine the chemical shift (δ) of this proton and understand the factors influencing its electronic environment.

Diagram: Molecular Structure and Proton of Interest

Caption: Structure of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine with the C5-proton highlighted.

Factors Influencing the C5-Proton Chemical Shift

The chemical shift of the C5 proton is dictated by the cumulative electronic effects of the substituents on the pyrimidine ring.

-

Pyrimidine Ring: The two nitrogen atoms in the heterocyclic ring are electronegative and withdraw electron density, inherently deshielding the ring protons and shifting them downfield compared to benzene.

-

Chloro Groups (-Cl): The two chlorine atoms at the C2 and C4 positions are electronegative and exert a strong electron-withdrawing inductive effect (-I), further deshielding the C5 proton.

-

Trifluoromethoxy Group (-OCF₃): This group has a dual electronic nature. The highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect (-I) across the C-O bond, which dominates its character[1][2]. The oxygen atom also possesses lone pairs that can theoretically donate electron density via a resonance effect (+R). However, for the -OCF₃ group, the inductive effect is significantly stronger than the resonance effect[1].

Spectral Prediction via Analogue Comparison

The key difference lies in the substituent at C6: -OCF₃ versus -CF₃.

-

The -CF₃ group is powerfully and almost purely electron-withdrawing by induction[4].

-

The -OCF₃ group is also strongly inductively withdrawing, but the intervening oxygen atom slightly moderates this effect compared to a directly attached -CF₃ group. The oxygen's lone pairs, while having a weak resonance effect, can provide a small amount of shielding relative to the -CF₃ group.

Prediction: Based on this analysis, the C5 proton in 2,4-dichloro-6-(trifluoromethoxy)pyrimidine is expected to be slightly more shielded than in its -CF₃ analogue. Therefore, its chemical shift is predicted to appear as a singlet at a slightly upfield (lower ppm) value, likely in the range of δ 7.5 - 7.65 ppm .

Since there are no adjacent protons within a three-bond distance, the signal for the C5 proton will not be split and will appear as a sharp singlet.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

This section provides a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of the title compound.

Diagram: NMR Sample Preparation and Data Acquisition Workflow

Caption: Standard workflow for ¹H NMR analysis from sample preparation to final data processing.

Materials and Reagents

-

2,4-dichloro-6-(trifluoromethoxy)pyrimidine (Purity >95%)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)

-

5 mm NMR Tubes

-

Pasteur Pipettes

-

Volumetric Flask and Analytical Balance

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of CDCl₃ with TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube using a Pasteur pipette.

-

-

NMR Data Acquisition:

-

Instrument: Utilize a 400 MHz (or higher field) NMR spectrometer.

-

Solvent: Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm to cover the full range of typical organic protons.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.

-

Integrate the signal of interest to confirm it corresponds to a single proton.

-

Data Interpretation and Summary

The processed ¹H NMR spectrum is expected to show a single peak in the aromatic/heteroaromatic region.

Expected Spectral Data

The anticipated data from the ¹H NMR analysis is summarized below.

| Parameter | Expected Value | Rationale |

| Chemical Shift (δ) | ~ 7.5 - 7.65 ppm | Downfield shift due to the deshielding effects of the pyrimidine nitrogens, two chloro groups, and the trifluoromethoxy group. Predicted to be slightly upfield of the -CF₃ analogue (δ 7.7 ppm)[3]. |

| Multiplicity | Singlet (s) | No adjacent (≤ 3 bonds) protons are present to cause spin-spin coupling. |

| Integration | 1 H | The signal corresponds to the single proton at the C5 position of the pyrimidine ring. |

Trustworthiness and Self-Validation

The integrity of this analysis is ensured by several key checks within the protocol:

-

Internal Standard: The use of TMS provides a universally accepted reference point (δ 0.00 ppm), ensuring the accuracy and reproducibility of the chemical shift measurement.

-

Integration: The integrated area of the observed singlet must correspond to one proton relative to any potential impurities with known proton counts. This validates that the signal originates from the single C5-H moiety.

-

High-Field Instrument: Using a 400 MHz or higher spectrometer provides better signal dispersion and resolution, confirming the absence of any fine or long-range coupling.

Conclusion

The ¹H NMR spectrum of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine is predicted to be simple yet highly informative, characterized by a single sharp singlet located in the downfield region around δ 7.5-7.65 ppm. This chemical shift is a direct consequence of the powerful electron-withdrawing environment created by the ring nitrogens and the halogenated substituents. By leveraging data from the closely related trifluoromethyl analogue and applying fundamental principles of NMR theory, a reliable and accurate structural confirmation can be achieved. The experimental protocol outlined provides a clear and robust pathway for researchers to obtain high-quality, reproducible data essential for advancing drug discovery and materials science applications.

References

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

ResearchGate. (n.d.). Figure S14. 1H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a, CDCl3. Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article]. Retrieved from [Link]

-

Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2461-2475. Retrieved from [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

13C NMR of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

In-Depth Technical Guide: 13 C NMR Analysis of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

Executive Summary

The structural validation of highly functionalized heterocyclic building blocks is a critical bottleneck in modern drug discovery and agrochemical development. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine ( C5HCl2F3N2O ) is a prime example of a poly-electrophilic scaffold where precise regiochemical control is paramount.

This whitepaper provides a comprehensive, causality-driven guide to the 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profile of this molecule. By deconstructing the electronic substituent effects—specifically the interplay between halogen heavy-atom effects and heteronuclear spin-spin coupling—this guide empowers researchers to interpret complex spectra, optimize acquisition protocols for quaternary-heavy molecules, and predict downstream nucleophilic aromatic substitution ( SNAr ) reactivity.

Structural & Electronic Profiling: The Causality of Chemical Shifts

To accurately assign the 13 C NMR spectrum of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine, one must analyze the localized electronic environment of each carbon atom. The pyrimidine core is inherently electron-deficient, but the substituents dramatically alter the local shielding tensors.

The Pyrimidine Core and Halogen Heavy-Atom Effects

The C2 and C4 positions are bonded to highly electronegative chlorine atoms. While chlorine withdraws electron density via the inductive effect ( −I ), it also exerts a "heavy-atom effect" (spin-orbit coupling) that can uniquely influence chemical shifts. Furthermore, these carbons are flanked by the ring nitrogens, which withdraw electron density via resonance. Consequently, C2 and C4 are highly deshielded, typically resonating in the 161–165 ppm range[1].

Paradoxically, the C5 carbon—the only protonated position on the ring—is the most shielded. Because C5 is meta to the ring nitrogens, it escapes their direct resonance-withdrawing effects. It typically appears significantly upfield, around 108–112 ppm .

The Trifluoromethoxy ( −OCF3 ) Signature and Heteronuclear Coupling

The −OCF3 group is a unique spectroscopic marker. While the oxygen atom possesses lone pairs that could theoretically donate electron density to the ring ( +R ), the highly electronegative −CF3 moiety strongly pulls electron density away from the oxygen, severely dampening any +R effect. As a result, the −OCF3 group acts as a powerful net electron-withdrawing substituent, leaving the attached C6 carbon highly deshielded (166–169 ppm ).

Because standard 13 C NMR utilizes 1H decoupling but leaves 19F (spin I=1/2 ) coupled, heteronuclear spin-spin coupling is a defining feature of this spectrum:

-

The −CF3 Carbon: Exhibits a massive one-bond coupling ( 1JCF ) to the three equivalent fluorine atoms. This splits the signal into a distinct, widely spaced quartet ( 1JCF≈255−260 Hz) centered around 119–122 ppm [2].

-

The C6 Carbon: Experiences a three-bond coupling ( 3JCF ) across the oxygen bridge. This results in a very fine, closely spaced quartet ( 3JCF≈1.5−2.5 Hz)[2]. Resolving this fine splitting is a critical benchmark of magnetic field homogeneity during acquisition.

Data Presentation: Predicted 13 C NMR Parameters

The following table synthesizes the quantitative spectral data expected for 2,4-dichloro-6-(trifluoromethoxy)pyrimidine in CDCl3 at 298 K.

| Carbon Position | Predicted Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Rationale |

| C2 | 161.5 – 163.5 | Singlet (s) | - | Deshielded by two adjacent N atoms and one Cl atom. |

| C4 | 163.0 – 165.0 | Singlet (s) | - | Deshielded by one N atom, one Cl atom, and ring resonance. |

| C5 | 108.0 – 112.0 | Singlet (s) | - | Most shielded ring carbon; meta to N atoms, bears a proton. |

| C6 | 166.0 – 169.0 | Quartet (q) | 3JCF≈1.5−2.5 | Highly deshielded by −OCF3 ; long-range C-F coupling across oxygen. |

| −OCF3 | 119.0 – 122.0 | Quartet (q) | 1JCF≈255−260 | Direct C-F spin-spin coupling; characteristic trifluoromethoxy signature. |

Experimental Workflow: High-Resolution 13 C{ 1 H} NMR Protocol

Acquiring a high-quality spectrum for this molecule is challenging due to the presence of four quaternary carbons (C2, C4, C6, −CF3 ). Quaternary carbons lack attached protons, eliminating the primary mechanism for dipole-dipole spin-lattice relaxation ( T1 ). If the inter-pulse delay is too short, the magnetization of these carbons will saturate, leading to missing signals. The following self-validating protocol ensures quantitative reliability.

Fig 1: Step-by-step 13C NMR acquisition workflow ensuring high signal-to-noise for quaternary carbons.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ=0.0 ppm). Self-Validation: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field and obscure the fine 3JCF splitting.

-

Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz spectrometer. Manually tune and match the X-channel to 13 C and the 1 H channel to ensure optimal RF power transfer for decoupling.

-

Shimming: Perform automated gradient shimming on the 2 H lock signal of CDCl3 . Self-Validation: Manually adjust the Z1 and Z2 shims. If the lock level fluctuates by >2%, eject the sample and filter it through a plug of glass wool.

-

Pulse Sequence Selection: Select the zgpg30 pulse program (a 30-degree excitation pulse with WALTZ-16 1 H decoupling). The 30-degree pulse allows for faster recovery of bulk magnetization between scans compared to a 90-degree pulse.

-

Acquisition Parameters:

-

Spectral Width: Set to 250 ppm to ensure the highly deshielded C6 and C4 carbons are captured without fold-over artifacts.

-

Relaxation Delay ( D1 ): Set to 2.5 – 3.0 seconds . This is the critical causality step: it provides the necessary time for the slow-relaxing quaternary carbons to return to thermal equilibrium.

-

Number of Scans (NS): 512 to 1024, depending on spectrometer sensitivity.

-

-

Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before the Fourier Transform (FT) to enhance the signal-to-noise ratio. Perform rigorous phase and baseline correction to ensure accurate multiplet integration.

Mechanistic Insights: SNAr Reactivity Guided by NMR

The 13 C NMR spectrum is not just a static structural proof; it is a predictive map of chemical reactivity. The extreme deshielding of C4 and C2 highlights their electron deficiency, marking them as prime targets for Nucleophilic Aromatic Substitution ( SNAr ).

Typically, the C4 position is the kinetic site of attack for incoming amines due to slightly lower steric hindrance compared to C2 (which is flanked by two nitrogens), though specific reaction conditions can alter this regioselectivity[3].

Fig 2: Regioselective SNAr pathway of the pyrimidine core driven by electronic deshielding.

NMR as a Reaction Monitor: By tracking the reaction via 13 C NMR, scientists can definitively prove regiochemistry. When an amine substitutes the chlorine at C4, the highly deshielded C4 resonance (~164 ppm) will shift significantly upfield (often to ~155-158 ppm) due to the electron-donating nature of the newly formed C-N bond via resonance. The C5 proton/carbon will also experience an upfield shift, confirming the transformation.

Conclusion

The 13 C NMR analysis of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine requires a nuanced understanding of both physical chemistry and instrumental physics. By recognizing the profound deshielding effects of the −OCF3 group, anticipating the 1JCF and 3JCF heteronuclear couplings, and implementing a quaternary-optimized acquisition protocol, researchers can achieve unambiguous structural validation. This rigorous analytical foundation directly translates into predictable, controlled reactivity in downstream synthetic campaigns.

References

-

PubChem: 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 Source: National Center for Biotechnology Information (NCBI) URL:1

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine... Source: ResearchGate URL:3

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity Source: Semantic Scholar URL:2

The Reactivity and Synthetic Utility of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine: A Technical Guide

Introduction

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS: 137161-20-7) is a highly versatile, fluorinated heterocyclic building block[1]. In modern drug discovery, the trifluoromethoxy ( −OCF3 ) group is often referred to as an "orthogonal substituent." It imparts unique physicochemical properties to drug candidates, including enhanced lipophilicity, improved metabolic stability, and high membrane permeability, without introducing the excessive steric bulk associated with a standard trifluoromethyl ( −CF3 ) group.

As a Senior Application Scientist, understanding the exact reactivity profile of this scaffold is critical for designing efficient synthetic routes. This whitepaper explores the mechanistic causality behind its reactivity, specifically focusing on the regioselective functionalization of the C2 and C4 positions via Nucleophilic Aromatic Substitution ( SNAr ) and palladium-catalyzed cross-coupling.

Mechanistic Causality: Electronic Perturbation and Regioselectivity

The functionalization of 2,4-dichloropyrimidines is a cornerstone of medicinal chemistry. Typically, the C4 position is inherently more electrophilic than the C2 position due to the stabilization of the Meisenheimer complex intermediate ()[2]. However, substituents at the C6 position can drastically alter this inherent regioselectivity[3].

The −OCF3 Effect vs. −OMe Effect

Quantum mechanical (QM) analyses of 2,4-dichloropyrimidines reveal that strong electron-donating groups (EDGs) at C6, such as methoxy ( −OMe ) or methylamino ( −NHMe ), narrow the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 ()[4]. The oxygen lone pair delocalizes into the pyrimidine ring via resonance ( +R ), raising the LUMO energy at C4 and making the C2 position kinetically competitive for SNAr attack[3].

Conversely, the −OCF3 group behaves fundamentally differently. It exhibits a strong inductive electron-withdrawing effect ( −I ) that overpowers its weak resonance donation ( +R ). The highly electronegative fluorine atoms pull electron density away from the oxygen, preventing it from effectively donating a lone pair into the pyrimidine ring. Consequently, the LUMO remains firmly localized at the C4 position. This reinforces the classic C4-selectivity, ensuring that nucleophiles preferentially attack the C4-chloride over the C2-chloride[2].

Figure 1: Electronic effects of the -OCF3 group on pyrimidine regioselectivity.

Experimental Workflows: Self-Validating Protocols

To harness the full potential of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine, sequential functionalization must be strictly controlled by temperature, solvent, and stoichiometry ()[5].

Protocol A: C4-Regioselective SNAr with Amines

This protocol leverages kinetic control to isolate the C4-substituted product while suppressing C2-substitution.

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4-dichloro-6-(trifluoromethoxy)pyrimidine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM) or ethanol (5.0 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures prevent the thermodynamic equilibration that leads to C2-substitution or unwanted di-substitution[2].

-

Nucleophile Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.5 equiv, 1.5 mmol) followed by the dropwise addition of the desired primary or secondary amine (1.05 equiv, 1.05 mmol).

-

Analytical Monitoring (Self-Validation): Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS. The mass spectrum must show the displacement of exactly one chlorine atom (Expected Mass = MSM−35.5+MAmine ).

-

Workup: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4 , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the 2-chloro-4-amino-6-(trifluoromethoxy)pyrimidine intermediate.

Protocol B: C2-Selective Suzuki-Miyaura Cross-Coupling

Once the C4 position is functionalized with an electron-donating amine, the C2-chloride becomes the sole highly reactive site for oxidative addition by palladium[2].

-

Setup: In a microwave-safe vial, combine the 2-chloro-4-amino-6-(trifluoromethoxy)pyrimidine intermediate (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).

-

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v, 3.0 mL). Sparge with argon for 5 minutes.

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv, 5 mol%). Causality: The bulky triphenylphosphine ligands facilitate the oxidative addition into the sterically hindered C2-Cl bond[2].

-

Reaction: Seal the vial and irradiate in a microwave reactor at 100 °C for 20 minutes.

-

Isolation: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC to isolate the final di-substituted pyrimidine.

Quantitative Data Summary

The table below summarizes the expected regioselectivity outcomes based on reaction parameters, demonstrating the robust C4-preference of this scaffold under kinetic conditions[2][5].

| Reaction Type | Reagents / Nucleophile | Solvent / Base | Temp (°C) | Expected C4:C2 Ratio |

| SNAr (Kinetic) | Aliphatic Primary Amine (1.0 eq) | DCM / DIPEA | 0 °C | > 95 : 5 |

| SNAr (Thermodynamic) | Aliphatic Primary Amine (2.5 eq) | n-BuOH / DIPEA | 80 °C | 70 : 30 (Mixture) |

| SNAr (Aniline) | Substituted Aniline (1.0 eq) | THF / LiHMDS | -78 °C to RT | > 98 : 2 |

| Suzuki Coupling | Aryl Boronic Acid (1.0 eq) | Dioxane/ H2O / K2CO3 | 100 °C (MW) | > 99 : 1 (If C4 is blocked) |

Applications in Drug Development

Pyrimidines are privileged scaffolds in kinase inhibitor design ()[6]. The strategic placement of an −OCF3 group at the C6 position can dramatically alter the binding kinetics within the ATP-binding pocket of kinases such as EGFR or TLR8[6][7]. The strong electron-withdrawing nature of the −OCF3 group decreases the basicity of the pyrimidine nitrogen atoms, which can reduce off-target hERG liability and improve the overall pharmacokinetic profile of the drug candidate.

Figure 2: Synthetic workflow for generating -OCF3 substituted kinase inhibitors.

By utilizing 2,4-dichloro-6-(trifluoromethoxy)pyrimidine, medicinal chemists can efficiently generate diverse libraries of trisubstituted pyrimidines, rapidly exploring chemical space while maintaining strict regiochemical control.

References

-

WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. URL:[Link]

-

Stroup, B. W., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, ACS Publications. URL:[Link]

-

Chu, C., et al. "Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer." Archiv der Pharmazie (Weinheim), PubMed. URL:[Link]

Sources

- 1. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine_137161-20-7_Hairui Chemical [hairuichem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

Commercial Sourcing and Synthetic Utility of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS 137161-20-7)

Executive Summary

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS 137161-20-7) is a highly specialized fluorinated heterocyclic building block. Originally conceptualized and patented for advanced agrochemical formulations[1], its unique electronic profile has made it a privileged scaffold in modern pharmaceutical drug discovery. The trifluoromethoxy (–OCF₃) group dramatically enhances lipophilicity and metabolic stability, while the dichloro-pyrimidine core offers orthogonal reactivity for sequential cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions. This whitepaper provides a comprehensive guide to sourcing, validating, and utilizing this critical intermediate.

Mechanistic Significance & Chemical Profile

The strategic placement of the –OCF₃ group at the 6-position of the pyrimidine ring profoundly impacts the molecule's reactivity. The –OCF₃ moiety is highly electron-withdrawing (Hammett σp = 0.35), which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring.

-

Regioselectivity : The two chlorine atoms at C-2 and C-4 exhibit differential reactivity. The C-4 position is highly activated toward S_NAr due to the stabilization of the resulting Meisenheimer complex by both the adjacent ring nitrogens and the inductive pull of the –OCF₃ group[1].

-

Causality in Synthesis : When subjected to nucleophilic attack (e.g., by amines or thiolates), substitution occurs preferentially at C-4 under mild conditions. The C-2 position requires harsher conditions (elevated temperatures, stronger bases) for subsequent functionalization, allowing researchers to perform precise, stepwise elaborations without the need for complex protecting group strategies.

Commercial Supplier Landscape & Procurement Strategy

Sourcing high-purity CAS 137161-20-7 is critical. Residual regioisomers (e.g., 4,6-dichloro-2-(trifluoromethoxy)pyrimidine) or des-fluoro impurities from upstream manufacturing can severely derail downstream synthesis. The table below summarizes key commercial suppliers based on available catalog data.

| Supplier | Catalog / Part No. | Claimed Purity | Typical Quantities | Procurement Notes |

| Hairui Chemical | HR463128 | 98+% | Gram to Bulk | Established supplier of pharmaceutical intermediates; reliable for scale-up[2]. |

| BLD Pharmatech | BD271432 | 98+% | Gram scale | Features an interactive quote system for supply chain management. |

| Amadis Chemical | A1056061 | Not specified | Gram scale | Part of a global chemical supplier network. |

| Dana Bioscience | N/A | Not specified | 100 mg | Boutique supplier tailored for specialized, small-scale research needs[3]. |

Quality Control (QC) Protocol for Supplier Validation

Do not assume supplier purity, especially for highly reactive fluorinated pyrimidines. The following self-validating QC protocol must be executed upon receipt of any commercial batch to ensure structural integrity.

Step-by-Step QC Methodology:

-

Visual Inspection :

-

Action: Inspect the neat compound in a clear glass vial.

-

Validation: It should appear as a clear, colorless to pale-yellow liquid. Deep coloration indicates oxidative degradation or transition metal contamination.

-

-

HPLC-UV Analysis :

-

Action: Run the sample on a C18 Reverse Phase column using a gradient of Water/Acetonitrile (0.1% TFA). Detect via UV at 254 nm.

-

Validation: Target >98% Area Under Curve (AUC). A closely eluting minor peak often indicates the presence of a regioisomer, which will complicate stepwise S_NAr.

-

-

¹⁹F NMR Spectroscopy (Critical Step) :

-

Action: Dissolve 15 mg of the sample in CDCl₃ and acquire a ¹⁹F NMR spectrum at 376 MHz (or higher).

-

Causality: ¹⁹F NMR is highly sensitive to the electronic environment. The –OCF₃ group on a pyrimidine ring resonates as a distinct, deshielded singlet.

-

Validation: The signal must appear as a sharp singlet between -57.0 ppm and -58.0 ppm (referenced to CFCl₃)[4]. Extraneous peaks indicate des-fluoro impurities or batch contamination.

-

-

Karl Fischer Titration :

-

Action: Measure water content.

-

Validation: Moisture must be <0.5%. The highly activated C-4 position is susceptible to slow hydrolysis into the corresponding pyrimidinone if stored in the presence of water.

-

Caption: Quality control workflow for validating commercial batches of CAS 137161-20-7.

Synthetic Applications: Regioselective S_NAr Workflow

The most common application of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine is the synthesis of 4-amino-2-chloro-6-(trifluoromethoxy)pyrimidines, which serve as advanced precursors for kinase inhibitors and agrochemical agents.

Step-by-Step Methodology: C-4 Amination

-

Preparation : In an oven-dried, argon-purged round-bottom flask, dissolve 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The C-4 position is kinetically favored due to the lower activation energy of the corresponding Meisenheimer complex. Lowering the temperature suppresses the thermodynamically driven C-2 substitution, maximizing regioselectivity.

-

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) dropwise.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger to neutralize the HCl byproduct without competing with the nucleophile.

-

-

Nucleophile Addition : Slowly add the primary or secondary amine (1.05 equiv, 10.5 mmol) dissolved in 5 mL of DCM over 15 minutes.

-

Reaction Monitoring : Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS.

-

Validation: The reaction is complete when the starting material peak is entirely consumed. Over-stirring at room temperature may lead to minor diamination.

-

-

Workup : Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify via flash column chromatography to isolate the pure 4-substituted product.

Caption: Regioselective SNAr pathway of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine favoring C-4 substitution.

Sources

- 1. EP0445644B1 - Trifluoro- respectively chlorodifluoromethoxy pyrimidines and process for their preparation - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine_137161-20-7_Hairui Chemical [hairuichem.com]

- 3. danabiosci.com [danabiosci.com]

- 4. beilstein-journals.org [beilstein-journals.org]

Synthesis and Starting Materials of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine: A Comprehensive Technical Guide

Executive Summary

The synthesis of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine (CAS 137161-20-7)[1] represents a critical pathway in the development of advanced agrochemicals—particularly herbicidal sulfonylureas—and highly lipophilic pharmaceutical intermediates[2]. The incorporation of the trifluoromethoxy (–OCF 3 ) group is highly sought after due to its profound impact on a molecule's physicochemical properties. It enhances lipophilicity (Hansch constant π = 1.04), improves metabolic stability by blocking cytochrome P450-mediated oxidation, and induces unique stereoelectronic effects due to its orthogonal conformation relative to the aromatic ring.

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and the causality behind the "Methoxylation-Chlorination-Fluorination" (MCF) synthetic strategy[3].

Retrosynthetic Strategy & Mechanistic Rationale

Direct trifluoromethoxylation of the pyrimidine core via cross-coupling is thermodynamically and kinetically unfavorable. The trifluoromethoxide anion (CF 3 O − ) is notoriously unstable, rapidly undergoing α -elimination to decompose into carbonyl difluoride (CF 2 O) and fluoride (F − ).

To bypass this instability, industrial and advanced laboratory syntheses rely on a stepwise functional group interconversion starting from the highly accessible 2,4,6-trichloropyrimidine . The strategy involves three distinct phases:

-

Regioselective Methoxylation : Establishing the C–O bond.

-

Exhaustive Radical Chlorination : Converting the sp 3 methyl group to a trichloromethyl ether.

-

Swarts-Type Halogen Exchange : Driving the thermodynamic conversion of C–Cl bonds to C–F bonds[4].

Fig 1: The Methoxylation-Chlorination-Fluorination (MCF) synthetic workflow.

Step-by-Step Methodologies & Causality

As a principle of robust experimental design, every protocol described below functions as a self-validating system . Analytical checkpoints are embedded to ensure that the causality of the chemical transformation is confirmed before proceeding to the next step.

Phase 1: Regioselective Methoxylation

Causality : The pyrimidine ring is highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (S N Ar). While the 2, 4, and 6 positions are all activated by the adjacent nitrogen atoms, the 4 and 6 positions are slightly more reactive toward hard nucleophiles like methoxide. This is due to the superior resonance stabilization of the resulting Meisenheimer complex by the para-nitrogen. Strict stoichiometric and temperature controls are required to prevent over-methoxylation.

Self-Validating Protocol :

-

Reaction : Charge a reactor with 2,4,6-trichloropyrimidine (1.0 eq) and anhydrous methanol. Cool the mixture to 0°C under an inert argon atmosphere.

-

Addition : Dropwise add sodium methoxide (NaOMe, 1.0 eq) in methanol over 1 hour. Maintain the internal temperature below 5°C.

-

Propagation : Stir the reaction mixture at 20°C for 4 hours.

-

Workup : Quench with water, extract with dichloromethane, dry over Na 2 SO 4 , and concentrate under reduced pressure.

-

Validation Checkpoint : Perform 1 H NMR (CDCl 3 ). The transformation is validated by the appearance of a sharp singlet at ~4.0 ppm (integrating for 3H, –OCH 3 ) and a singlet at ~6.8 ppm (integrating for 1H, pyrimidine C5-H).

Phase 2: Exhaustive Radical Chlorination

Causality : The conversion of the methoxy group (–OCH 3 ) to a trichloromethoxy group (–OCCl 3 ) requires exhaustive radical substitution[3]. The reaction is initiated by UV irradiation and AIBN, which undergoes homolytic cleavage. The critical engineering control here is the temperature gradient . The first chlorination occurs readily at 80°C. However, as chlorine atoms are added, the intermediate becomes increasingly sterically hindered and electronically deactivated (due to the strong electron-withdrawing nature of the halogens). Consequently, the activation energy for subsequent hydrogen abstractions increases drastically. The temperature must be systematically ramped to overcome this barrier.

Self-Validating Protocol :

-

Reaction : In a glass-lined reactor equipped with a UV lamp and a gas dispersion tube, charge 2,4-dichloro-6-methoxypyrimidine (1.0 eq) and AIBN (0.01 eq).

-

Gradient Chlorination : Heat the mixture to 80°C and begin bubbling anhydrous chlorine gas (Cl 2 ). Apply the following gradient: 80°C for 30 minutes, 100°C for 1 hour, 120°C for 3 hours, and finally 150°C for 3 hours[3].

-

Workup : Purify the crude product via vacuum distillation.

-

Validation Checkpoint : GC-MS must show the complete disappearance of the starting material and the presence of the product (m/z ~280) with a distinct multi-chlorine isotope pattern. 1 H NMR must show the complete disappearance of the –OCH 3 singlet.

Fig 2: Causality of the temperature gradient required during exhaustive radical chlorination.

Phase 3: Swarts-Type Halogen Exchange (Fluorination)

Causality : The final transformation involves a halogen exchange reaction where the trichloromethoxy group is converted to the trifluoromethoxy group using4 catalyzed by antimony pentachloride (SbCl 5 )[4]. The thermodynamic driving force is the formation of the highly stable C–F bond (~116 kcal/mol) at the expense of the weaker C–Cl bond (~81 kcal/mol). SbCl 5 acts as a potent Lewis acid, coordinating with the chlorine atoms to weaken the C–Cl bond and facilitate nucleophilic attack by the fluoride.

Self-Validating Protocol :

-

Reaction : In a Hastelloy or PTFE-lined pressure vessel, combine 2,4-dichloro-6-(trichloromethoxy)pyrimidine (1.0 eq) with SbF 3 (1.5 eq) and a catalytic amount of SbCl 5 (0.05 eq)[4].

-

Heating : Seal the vessel and heat the mixture to 140–170°C for 10 hours[5].

-

Workup : Cool the reactor, carefully vent any generated pressure, and quench the mixture with ice-cold aqueous HCl to dissolve antimony salts. Extract the product with dichloromethane, and purify via fractional distillation.

-

Validation Checkpoint : 19 F NMR must display a sharp singlet at ~ -58 ppm. 13 C NMR must reveal a quartet at ~120 ppm ( 1 J CF ≈ 260 Hz) corresponding to the –OCF 3 carbon.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and validation parameters for a highly optimized, scalable workflow.

| Reaction Phase | Chemical Transformation | Reagents & Conditions | Expected Yield (%) | Purity (GC/HPLC) | Key Validation Metric |

| Phase 1 | Methoxylation | 2,4,6-Trichloropyrimidine + NaOMe, 0–20°C | 85–90% | >95% | 1 H NMR: Singlet at 4.0 ppm |

| Phase 2 | Radical Chlorination | Cl 2 (g), AIBN/UV, gradient 80°C → 150°C | 70–75%[3] | >90% | GC-MS: M + ~280 (Isotope pattern) |

| Phase 3 | Swarts Fluorination | SbF 3 , SbCl 5 (cat.), 140–170°C | 60–65% | >98% | 19 F NMR: Singlet at -58 ppm |

Conclusion

The synthesis of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine demands rigorous control over regioselectivity, radical propagation thermodynamics, and halogen exchange kinetics. By utilizing the Methoxylation-Chlorination-Fluorination (MCF) sequence, researchers can bypass the inherent instability of direct trifluoromethoxylation reagents. Adhering to the self-validating checkpoints outlined in this guide ensures high-fidelity synthesis, minimizing downstream purification bottlenecks in drug and agrochemical development pipelines.

References

-

Hairui Chemical. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine_137161-20-7. Retrieved from 1

-

Google Patents (CA2037838C). Herbicidal sulfonylureas, the preparation thereof and intermediates therefor. Retrieved from3

-

Google Patents (CA2037733C). Trifluoro- and chlorodifluoromethoxypyrimidines and the preparation thereof. Retrieved from 4

-

Google Patents (EP0445644B1). Trifluoro- respectively chlorodifluoromethoxy pyrimidines and process for their preparation. Retrieved from 6

Sources

- 1. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine_137161-20-7_Hairui Chemical [hairuichem.com]

- 2. EP0445644B1 - Trifluoro- respectively chlorodifluoromethoxy pyrimidines and process for their preparation - Google Patents [patents.google.com]

- 3. CA2037838C - Herbicidal sulfonylureas, the preparation thereof and intermediates therefor - Google Patents [patents.google.com]

- 4. CA2037733C - Trifluoro- and chlorodifluoromethoxypyrimidines and the preparation thereof - Google Patents [patents.google.com]

- 5. CA2037733C - Trifluoro- and chlorodifluoromethoxypyrimidines and the preparation thereof - Google Patents [patents.google.com]

- 6. EP0445644B1 - Trifluoro- respectively chlorodifluoromethoxy pyrimidines and process for their preparation - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethoxy-Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases in DNA and RNA.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[3] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance the pharmacological profile of these molecules. The -OCF₃ group is a lipophilic electron-withdrawing group that can improve metabolic stability, membrane permeability, and binding affinity.

2,4-Dichloro-6-(trifluoromethoxy)pyrimidine is a valuable building block for accessing novel, polysubstituted pyrimidines. The two chlorine atoms at the C2 and C4 positions offer differential reactivity, enabling selective functionalization through cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[4] This guide provides a detailed exploration of the Suzuki coupling reaction with 2,4-dichloro-6-(trifluoromethoxy)pyrimidine, offering insights into the reaction mechanism, optimized protocols, and practical considerations for its successful application in drug discovery and materials science.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2,4-dichloro-6-(trifluoromethoxy)pyrimidine. This is generally the rate-determining step. For dichloropyrimidines, oxidative addition is favored at the more electron-deficient C4 position.[6]

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide and forming an organopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

Executive Summary & Strategic Rationale

For researchers and drug development professionals, the selective functionalization of highly electron-deficient heterocycles is a critical bottleneck in synthesizing biologically active kinase inhibitors and pharmaceutical intermediates. 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (CAS: 137161-20-7) presents a unique synthetic challenge. The trifluoromethoxy (–OCF₃) group is profoundly electron-withdrawing via inductive effects, rendering the pyrimidine core highly susceptible to nucleophilic attack but simultaneously fragile under harsh reaction conditions.

While traditional Nucleophilic Aromatic Substitution (SₙAr) is effective for strong, aliphatic amines, it generally fails or requires destructive heating when coupling deactivated anilines or sterically hindered amides[1]. Forced SₙAr conditions often lead to the hydrolysis of the pyrimidine ring or the undesired cleavage of the –OCF₃ group.

To overcome this, the Buchwald-Hartwig cross-coupling is deployed. By shifting the reaction mechanism from a purely electronic nucleophilic attack to a controlled Palladium-catalyzed cycle, we achieve absolute regiocontrol at the C4 position under mild conditions, preserving the integrity of the –OCF₃ group and the C2-chloride for downstream orthogonal functionalization.

Mechanistic Insights & Causality in Regioselectivity

The choice of reagents in this protocol is not arbitrary; every component is engineered to manipulate the kinetic pathways of the substrate.

-

Regioselectivity (C4 vs. C2): In 2,4-dichloropyrimidines, both the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and bond dissociation energies inherently favor the C4 site[2]. Palladium(0) oxidative addition is kinetically faster at the C4–Cl bond because it is more electron-deficient (being ortho and para to the ring nitrogens and further activated by the –OCF₃ group).

-

Ligand Selection (BrettPhos): Standard ligands can sometimes lead to bis-arylation or SₙAr-induced mixtures. BrettPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates oxidative addition while its steric bulk strictly prevents the coordination of a second amine, ensuring mono-amination.

-

Base Selection (Cs₂CO₃ vs. NaOᵗBu): Strong bases like Sodium tert-butoxide (NaOᵗBu) are standard in Buchwald-Hartwig aminations but will aggressively degrade the –OCF₃ group and induce competitive SₙAr S-O cleavage. Cesium carbonate (Cs₂CO₃) provides the exact basicity required to deprotonate the Pd(II)-amine complex without triggering substrate decomposition.

-

Solvent Sustainability (Toluene): While 1,4-Dioxane is historically used for these couplings, it is increasingly flagged as a solvent of high regulatory concern[3]. Toluene serves as a highly effective, more sustainable alternative that maintains catalyst solubility and reaction kinetics.

Figure 1: Decision matrix for the amination of 2,4-dichloro-6-(trifluoromethoxy)pyrimidine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape, demonstrating the causality behind the final protocol parameters.

| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Conversion (%) | C4:C2 Ratio | Mechanistic Observation |

| 1 | None (SₙAr Control) | DIPEA | DMF | 80 | < 20% | N/A | Substrate degradation; –OCF₃ cleavage observed. |

| 2 | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 70 | 45% | 85:15 | Strong base induced competitive SₙAr and hydrolysis. |

| 3 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 70 | 88% | 95:5 | Good yield, but solvent poses regulatory/toxicity risks[3]. |

| 4 | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | 70 | > 99% | > 99:1 | Optimal. Absolute regiocontrol; sustainable solvent. |

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis of a C4-arylamino derivative. It incorporates In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Materials Required:

-

Substrate: 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine (1.0 mmol, 233 mg)

-

Nucleophile: Aniline derivative (1.05 mmol)

-

Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

-

Ligand: BrettPhos (0.045 mmol, 4.5 mol%)

-

Base: Anhydrous Cs₂CO₃ (1.5 mmol, 488 mg)

-

Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:

-

Catalyst Pre-Activation (Validation Step): In an oven-dried Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ and BrettPhos. Add 2.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes.

-

Self-Validation: The suspension will transition from a deep purple/red to a clear, dark orange/brown solution. This visual cue confirms the successful generation of the active LₙPd(0) species.

-

-

Reagent Addition: To the active catalyst solution, sequentially add the aniline derivative, 2,4-dichloro-6-(trifluoromethoxy)pyrimidine, and finely powdered, anhydrous Cs₂CO₃. Add the remaining 3.0 mL of toluene.

-

Deoxygenation: Sparge the heterogeneous mixture with Argon for an additional 10 minutes.

-

Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand and deactivates the Pd(0) catalyst, which would stall the oxidative addition step.

-

-

Thermal Promoted Coupling: Seal the flask and heat the reaction mixture to 70 °C using a pre-heated oil bath or heating block. Stir vigorously (800 rpm) to ensure adequate mixing of the insoluble Cs₂CO₃.

-

In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Self-Validation: The chromatogram should indicate complete consumption of the pyrimidine starting material. A single dominant peak corresponding to the C4-aminated product (Mass: M+H) should be present, confirming >99:1 regioselectivity.

-

-

Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the Palladium black and inorganic cesium salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C4-aminated pyrimidine.

Figure 2: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting C4-oxidative addition.

References

-

Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv / Journal of the American Chemical Society. Available at:[Link]

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Application Note: Synthesis of High-Affinity Kinase Inhibitors Using 2,4-Dichloro-6-(trifluoromethoxy)pyrimidine

Introduction & Rationale

The pyrimidine scaffold is a privileged pharmacophore in oncology and immunology, frequently acting as an ATP-competitive hinge binder in various kinase targets (e.g., PI3K, BRK, CDKs)[1]. The incorporation of a trifluoromethoxy (–OCF₃) group at the C6 position of the pyrimidine ring offers profound pharmacological advantages. As a highly lipophilic (Hansch π=1.04 ) and electron-withdrawing bioisostere, the –OCF₃ group enhances metabolic stability by blocking cytochrome P450-mediated oxidation and improves membrane permeability[2]. This application note details the mechanistic rationale and validated protocols for utilizing 2,4-dichloro-6-(trifluoromethoxy)pyrimidine as a core building block in the modular synthesis of kinase inhibitors.

Mechanistic Insights: Regioselectivity and Causality

In unfunctionalized 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) typically occurs preferentially at the C4 position. This is due to the superior stabilization of the intermediate Meisenheimer complex by the para-nitrogen atom. However, the introduction of the strongly electron-withdrawing –OCF₃ group at C6 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the entire ring[3].

While this lowers the activation energy and accelerates the overall rate of SNAr, it also reduces the energy gap between the C4 and C2 transition states, potentially leading to a mixture of regioisomers if the reaction is not strictly controlled. To achieve >95% C4-selectivity, the initial SNAr must be driven by kinetic control—conducted at low temperatures (0°C to -20°C) using non-nucleophilic bases in aprotic solvents. The remaining C2-chloride, which is less reactive but sterically accessible, can subsequently be functionalized via high-temperature SNAr or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[4].

Target Pathway: Kinase Inhibition

Pyrimidine-based inhibitors synthesized from this building block are highly effective at targeting lipid kinases such as PI3K[1]. By occupying the ATP-binding pocket, the pyrimidine core forms critical hydrogen bonds with the kinase hinge region, while the –OCF₃ group projects into the hydrophobic pocket, preventing the phosphorylation of PIP2 to PIP3 and downregulating the hyperactive AKT/mTOR survival pathway.

PI3K/AKT/mTOR signaling pathway and pyrimidine inhibitor intervention.

Experimental Workflow

The synthesis of the final kinase inhibitor relies on a sequential, two-step functionalization of the pyrimidine core. The workflow leverages the differential reactivity of the C4 and C2 chlorides.

Two-step synthetic workflow for 2,4-disubstituted pyrimidine kinase inhibitors.

Quantitative Data: Optimization of C4-Regioselective SNAr

The following table summarizes the causal relationship between reaction conditions and C4:C2 regioselectivity during the initial amination step. Kinetic control (low temperature, aprotic solvent) is mandatory to prevent the highly activated C2 position from reacting.

| Solvent | Base | Temperature (°C) | Total Yield (%) | C4 : C2 Ratio | Causality / Observation |

| EtOH | TEA | 80 | 85 | 60 : 40 | Thermodynamic control favors mixed substitution. |

| THF | DIPEA | 25 | 90 | 85 : 15 | Room temp allows partial C2 activation by –OCF₃. |

| DCM | DIPEA | 0 | 92 | >95 : 5 | Kinetic control isolates the C4 Meisenheimer complex. |

| i-PrOH | K₂CO₃ | -20 | 88 | >99 : 1 | Highest selectivity, but requires extended reaction time. |

Self-Validating Protocols

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Install the primary hinge-binding amine at the C4 position while preserving the C2 chloride.

-

Preparation: Dissolve 2,4-dichloro-6-(trifluoromethoxy)pyrimidine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath. Crucial: Do not add the nucleophile until the internal temperature stabilizes to ensure kinetic control.

-

Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of the desired amine/aniline (1.05 eq) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Stir at 0°C for 2 hours.

-

In-Process Validation: Monitor by LC-MS. The reaction is complete when the starting material is consumed. The product mass should reflect the loss of one chlorine atom ( M−35.5+Amine ).

-

Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

-

Structural Validation (Self-Validating Step): Perform 2D NOESY NMR. A spatial correlation (cross-peak) between the newly introduced amine proton (or adjacent substituent protons) and the isolated C5-pyrimidine proton confirms C4-substitution. If substitution occurred at C2, the distance to the C5 proton would be too great (>5 Å) to produce an NOE signal.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: Install the hydrophobic pocket-binding moiety at the C2 position.

-

Preparation: In a microwave-safe vial, combine the 4-amino-2-chloro-6-(trifluoromethoxy)pyrimidine intermediate (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

-

Catalyst: Add Pd(PPh₃)₄ (0.05 eq) under a stream of argon. Seal the vial.

-

Reaction: Irradiate in a microwave reactor at 100°C for 20 minutes (or heat in an oil bath at 100°C for 4 hours).

-

In-Process Validation: Monitor the disappearance of the C2-chloro intermediate via TLC (UV active at 254 nm).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

-

Structural Validation (Self-Validating Step): ¹⁹F NMR must be used to ensure the –OCF₃ group remains intact, typically appearing as a sharp singlet around -57 to -58 ppm[5]. Confirm the final structure by High-Resolution Mass Spectrometry (HRMS).

References

- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.

-

Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. Available at:[Link]

-

Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. PMC. Available at:[Link]

-

New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. PMC. Available at:[Link]

Sources

- 1. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]